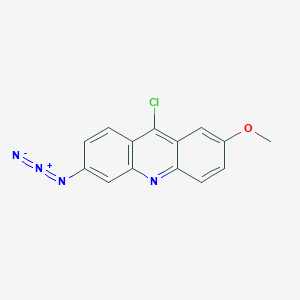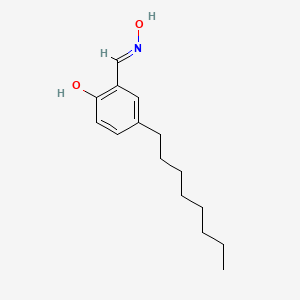
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of two chlorophenyl groups and a carbonitrile group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with dicarbonyl compounds, followed by the introduction of chlorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- 4-Pyridazinecarbonitrile, 5,6-bis(4-chlorophenyl)-2,3-dihydro-3-oxo-
- 4-Pyridazinecarbonitrile, 5,6-bis(2-methylphenyl)-2,3-dihydro-3-oxo-
Uniqueness
The uniqueness of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- lies in its specific substitution pattern and the presence of chlorophenyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
75643-44-6 |
|---|---|
Molecular Formula |
C17H9Cl2N3O |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
3,4-bis(2-chlorophenyl)-6-oxo-1H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C17H9Cl2N3O/c18-13-7-3-1-5-10(13)15-12(9-20)17(23)22-21-16(15)11-6-2-4-8-14(11)19/h1-8H,(H,22,23) |
InChI Key |
VMNDNKMFMBVFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

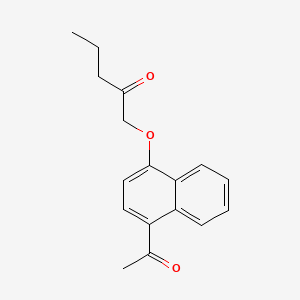
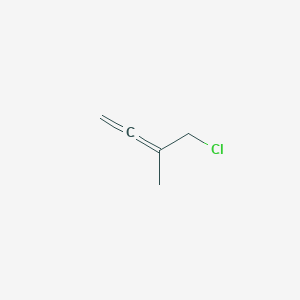
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)


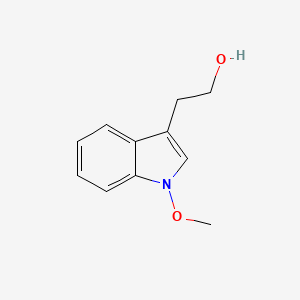
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

